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molecular formula C11H15NO3 B8601758 N-(3-Hydroxymethyl-phenyl)-3-methoxy-propionamide

N-(3-Hydroxymethyl-phenyl)-3-methoxy-propionamide

Cat. No. B8601758
M. Wt: 209.24 g/mol
InChI Key: XAIYKCCTNNOSOJ-UHFFFAOYSA-N
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Patent
US07786113B2

Procedure details

0.76 g (7.31 mmol) 3-methoxypropionic acid in 10 ml dry DMF were treated with 1.25 g (7.71 mmol) 1,1′-carbonyl-diimidazole and stirred for 1 hr at room temperature. 1.00 g 3-aminobenzylalcohol were added and stirring was continued over night. The solvent was removed and the residue chromatographed on silica in ethyl acetate, yielding 1.26 g N-(3-Hydroxymethyl-phenyl)-3-methoxy-propionamide.
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][C:5]([OH:7])=O.C(N1C=CN=C1)(N1C=CN=C1)=O.[NH2:20][C:21]1[CH:22]=[C:23]([CH:26]=[CH:27][CH:28]=1)[CH2:24][OH:25]>CN(C=O)C>[OH:25][CH2:24][C:23]1[CH:22]=[C:21]([NH:20][C:5](=[O:7])[CH2:4][CH2:3][O:2][CH3:1])[CH:28]=[CH:27][CH:26]=1

Inputs

Step One
Name
Quantity
0.76 g
Type
reactant
Smiles
COCCC(=O)O
Name
Quantity
1.25 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C=C(CO)C=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued over night
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica in ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC=1C=C(C=CC1)NC(CCOC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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